3-Borono-2-chloro-5-fluorobenzoic acid
Description
3-Borono-2-chloro-5-fluorobenzoic acid is a multifunctional aromatic compound featuring a boronic acid group (–B(OH)₂) at position 3, a chlorine substituent at position 2, a fluorine atom at position 5, and a carboxylic acid group (–COOH) at position 1. This unique arrangement of substituents confers distinct electronic, steric, and reactive properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and pharmaceutical intermediate synthesis.
Properties
Molecular Formula |
C7H5BClFO4 |
|---|---|
Molecular Weight |
218.38 g/mol |
IUPAC Name |
3-borono-2-chloro-5-fluorobenzoic acid |
InChI |
InChI=1S/C7H5BClFO4/c9-6-4(7(11)12)1-3(10)2-5(6)8(13)14/h1-2,13-14H,(H,11,12) |
InChI Key |
IIRRCZIGBNPRLO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C(=O)O)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halogenated benzoic acid under mild conditions .
Industrial Production Methods
Industrial production of 3-Borono-2-chloro-5-fluorobenzoic acid often involves large-scale chemical synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Borono-2-chloro-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3-Borono-2-chloro-5-fluorobenzoic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Borono-2-chloro-5-fluorobenzoic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The chlorine and fluorine substituents can influence the compound’s reactivity and stability, further enhancing its utility in chemical synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-Borono-2-chloro-5-fluorobenzoic acid and related compounds:
*Calculated based on substituent contributions.
Reactivity and Stability
- Boronic Acid Group: The borono group at position 3 facilitates cross-coupling reactions, but its stability may vary with substituents. Electron-withdrawing groups (Cl, F) enhance boronic acid stability by reducing hydrolysis .
- Fluorine at position 5 enhances lipophilicity and metabolic stability in drug candidates .
- Carboxylic Acid : The –COOH group at position 1 improves water solubility and enables salt formation, critical for pharmaceutical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
